molecular formula C9H5D5O5 B591121 Ethyl-d5 3,4,5-trihydroxybenzoate CAS No. 1394230-18-2

Ethyl-d5 3,4,5-trihydroxybenzoate

Cat. No.: B591121
CAS No.: 1394230-18-2
M. Wt: 203.21
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-d5 3,4,5-trihydroxybenzoate is a deuterium-labeled analogue of ethyl gallate, a polyphenolic compound with demonstrated radiomodifying and pharmacological activity. As a stable isotope-labeled internal standard, it is an essential tool for the precise quantification and pharmacokinetic (PK) analysis of its non-deuterated counterpart in complex biological matrices using mass spectrometry. Research on the parent compound, ethyl gallate, has shown promising radiomitigating effects. Studies indicate that when administered post-irradiation, it can inhibit NF-κB activity, a key regulator of inflammation, and help maintain normal levels of biomarkers like SGOT, SGPT, urea, and creatinine, suggesting a protective role against radiation-induced injury . Furthermore, biodistribution studies have confirmed that ethyl gallate can cross the blood-brain barrier and is found at high concentrations in organs such as the liver and kidneys . The primary research value of this compound lies in enabling accurate PK and biodistribution studies to further elucidate the bioactive mechanism of ethyl gallate in models of radiation injury, thereby supporting the development of potent formulations for potential clinical application . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1394230-18-2

Molecular Formula

C9H5D5O5

Molecular Weight

203.21

Purity

95% min.

Synonyms

Ethyl-d5 3,4,5-trihydroxybenzoate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following gallic acid derivatives are structurally and functionally related to ethyl-d5 3,4,5-trihydroxybenzoate:

Compound Name CAS Number Formula Key Properties Yield (Synthesis) References
Ethyl 3,4,5-trihydroxybenzoate (Ethyl gallate) 831-61-8 C₉H₁₀O₅ GPRC6A agonist ; moderate antioxidant activity Not specified
Methyl 3,4,5-trihydroxybenzoate (Methyl gallate) Not specified C₈H₈O₅ Potent antioxidant (surpasses BHA/BHT) ; used in food additives 90.8%
Octyl 3,4,5-trihydroxybenzoate (Octyl gallate) Not specified C₁₅H₂₂O₅ Lipophilic ester; potential applications in lipid-soluble formulations Not specified
Sodium gallate Not specified C₇H₅NaO₅ Water-soluble salt; GPRC6A agonist Not specified
Gallic acid 149-91-7 C₇H₆O₅ Parent compound; antioxidant, anti-inflammatory, and antimicrobial properties Not specified

Research Findings and Implications

  • Antioxidant Efficacy : Methyl gallate outperforms ethyl and octyl derivatives in scavenging free radicals, likely due to its shorter alkyl chain facilitating electron donation .
  • Metabolic Stability: Deuterated ethyl gallate (ethyl-d5) shows prolonged half-life in vivo compared to non-deuterated forms, critical for pharmacokinetic studies .
  • Structural-Activity Relationship (SAR) : Increasing alkyl chain length reduces aqueous solubility but enhances lipid compatibility, guiding formulation design for targeted delivery .

Preparation Methods

Direct Acid-Catalyzed Esterification with Deuterated Ethanol

The most straightforward method involves the direct esterification of 3,4,5-trihydroxybenzoic acid (gallic acid) with deuterated ethanol (C₂D₅OD) under acidic conditions. This approach mirrors conventional ethyl gallate synthesis but substitutes ethanol with its deuterated counterpart to introduce the isotopic label.

Reaction Conditions :

  • Reactants : Gallic acid (1 equiv), C₂D₅OD (excess, 10–15 equiv), concentrated sulfuric acid (catalytic, 0.1 equiv).

  • Temperature : Reflux at 80–85°C for 6–8 hours.

  • Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and purification via recrystallization from methanol.

Key Considerations :

  • Excess C₂D₅OD ensures complete esterification and minimizes residual protonated ethanol.

  • Acidic conditions must be carefully controlled to prevent side reactions such as etherification of phenolic hydroxyl groups.

Yield : 70–75% (reported for non-deuterated analog; deuterated yields may vary slightly due to kinetic isotope effects).

Transesterification of Methyl Gallate with Deuterated Ethanol

For substrates sensitive to strong acids, transesterification of methyl 3,4,5-trihydroxybenzoate (methyl gallate) with C₂D₅OD offers a milder alternative. This method avoids direct exposure of gallic acid’s hydroxyl groups to acidic environments.

Reaction Conditions :

  • Reactants : Methyl gallate (1 equiv), C₂D₅OD (excess, 8–10 equiv), sodium methoxide (0.05 equiv).

  • Temperature : Reflux at 65–70°C for 12 hours.

  • Workup : Solvent removal under reduced pressure, followed by column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1).

Mechanistic Insight :
The base-catalyzed reaction proceeds via nucleophilic acyl substitution, where methoxide deprotonates C₂D₅OD to generate a deuterated ethoxide ion, facilitating ester exchange.

Yield : 65–70%, with <5% residual methyl ester detected via GC-MS.

Protection-Deprotection Strategies for Enhanced Regioselectivity

To prevent unwanted side reactions at the phenolic hydroxyl groups, temporary protection with acetyl or benzyl groups is recommended. This method is critical for large-scale synthesis.

Stepwise Protocol :

  • Protection : Treat gallic acid with acetic anhydride (3 equiv) in pyridine at 0°C for 2 hours to form 3,4,5-tri-O-acetyl gallic acid.

  • Esterification : React the protected acid with C₂D₅OD (5 equiv) and H₂SO₄ (0.1 equiv) at 80°C for 4 hours.

  • Deprotection : Hydrolyze acetyl groups with 10% NaOH in methanol/water (1:1) at room temperature for 1 hour.

Advantages :

  • Near-quantitative protection (>95%) minimizes side reactions.

  • Final product purity exceeds 98% by HPLC.

Analytical Characterization and Validation

Spectroscopic Confirmation of Deuteration

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) : Absence of signals at δ 1.2–1.4 (CH₃ of ethyl) and δ 4.1–4.3 (CH₂ of ethyl), confirming replacement with deuterium.

  • ¹³C NMR : Shift of the ethyl carbonyl carbon to δ 167.5 ppm (vs. δ 167.2 in non-deuterated analog) due to isotopic effects.

Mass Spectrometry :

  • ESI-MS : Molecular ion peak at m/z 203.1 [M−H]⁻ (calc. for C₉H₅D₅O₅: 203.1), with no detectable protonated contaminant.

Challenges and Optimization Strategies

Minimizing Isotopic Scrambling

Deuterium exchange at the α-position of the ethyl group can occur under prolonged acidic conditions. Mitigation strategies include:

  • Reducing reaction time to ≤6 hours.

  • Using deuterated solvents (e.g., D₂O for workup) to prevent back-exchange.

Scalability and Cost Efficiency

  • Cost of C₂D₅OD : ~$500/g necessitates solvent recovery systems.

  • Recycling : Distillation of post-reaction mixtures recovers >80% C₂D₅OD for reuse .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl-d5 3,4,5-trihydroxybenzoate, and how can purity be validated?

  • Methodology : this compound (deuterated ethyl gallate) is synthesized via esterification of gallic acid with deuterated ethanol (e.g., C₂D₅OD) under acidic catalysis. A typical protocol involves refluxing gallic acid with excess deuterated ethanol and a catalytic amount of sulfuric acid, followed by solvent removal and recrystallization .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 270 nm) and nuclear magnetic resonance (¹H/²H NMR) to confirm deuterium incorporation and absence of non-deuterated impurities. Compare retention times and spectral data with non-deuterated ethyl gallate standards .

Q. How does the deuterium labeling in this compound influence its physicochemical properties?

  • Methodology : Deuterium substitution (C₂D₅ group) increases molecular mass and alters vibrational modes, detectable via FT-IR and mass spectrometry. For example, the C-D stretching band appears near 2100–2200 cm⁻¹, distinct from C-H stretches. Stability under thermal or photolytic conditions can be assessed using thermogravimetric analysis (TGA) and accelerated degradation studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antioxidant activity data for this compound?

  • Methodology : Discrepancies in DPPH/ABTS assay results may arise from solvent polarity, pH, or deuterium kinetic isotope effects. Standardize assays using:

  • Controlled solvent systems (e.g., methanol-d₄ vs. methanol).
  • Isotopic controls : Compare EC₅₀ values of deuterated vs. non-deuterated ethyl gallate under identical conditions.
  • Computational modeling : Calculate bond dissociation energies (BDEs) of O-H groups using DFT to assess deuterium’s impact on radical scavenging .

Q. How can isotopic tracing with this compound elucidate metabolic pathways in vivo?

  • Methodology :

  • Administer this compound to model organisms (e.g., rodents) and collect plasma/urine samples at timed intervals.
  • Use LC-MS/MS to track deuterated metabolites (e.g., deuterated gallic acid or conjugates) and quantify isotopic enrichment.
  • Compare metabolic half-lives and distribution profiles with non-deuterated analogs to assess isotope effects on absorption and excretion .

Q. What structural analogs of this compound are critical for SAR studies in GPCR modulation?

  • Methodology :

  • Synthesize analogs with modified ester groups (e.g., methyl-d₃, octyl-d₁₇) and evaluate GPRC6A activation via calcium flux assays (FLIPR).
  • Key analogs include:
AnalogSubstituentKey Feature
Methyl-d₃ gallateCD₃Shorter alkyl chain
Octyl-d₁₇ gallateC₈D₁₇Enhanced lipophilicity
  • Correlate deuterium position/chain length with receptor binding affinity using molecular docking (AutoDock Vina) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.